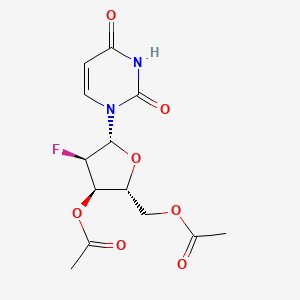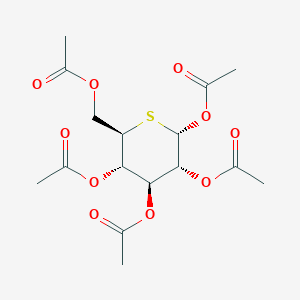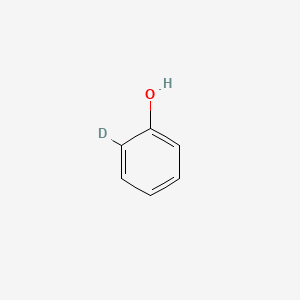
Phenol-d
Overview
Description
Phenol-d is a useful research compound. Its molecular formula is C6H6O and its molecular weight is 95.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol-d suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol-d including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Phenolic Compounds in Marine Algae
Algae synthesize phenolic compounds with promising properties and bioactivities. These compounds have potential industrial applications due to their bioactive properties (Jiménez-López et al., 2020).
Food Applications of Phenolic Compounds
Polyphenolic compounds (phenolics) have been identified for their roles in medical intervention of ailments such as tumors, cardiovascular, and inflammatory diseases. Their antioxidant and antibacterial properties make them suitable for functional food products. However, challenges in their bioavailability limit their applicability (Siddiqui et al., 2022).
Analysis of Total Sugar Content
The phenol-sulfuric acid method is a convenient and accurate way for total sugar content analysis, with implications for polysaccharide studies (Yue et al., 2022).
Cosmetic Applications
Polyphenolic extracts are used in cosmetics for their antioxidant, anti-inflammatory, anti-aging, antimicrobial, and solar photoprotection activities (Cherubim et al., 2019).
Wastewater Treatment
Studies on the efficiency of biological wastewater treatment processes in relation to phenol degradation and the associated microbial community structure have been conducted (Rosenkranz et al., 2013).
Detection of Phenolic Compounds in Products
Phenol and its derivatives are important in various applications, and the selective and direct detection of these compounds is a research interest in analytical chemistry (Chang et al., 2016).
Protein Measurement
The Folin phenol reagent has been used for protein measurement, offering insights into the sensitivity and limitations of this method (Lowry et al., 1951).
DNA Extraction Methods
Different DNA extraction procedures, including those using phenol-chloroform, have been examined for their effectiveness in extracting DNA from blood samples (Psifidi et al., 2015).
Therapeutic Potential of Phenylethanoid Glycosides
These compounds have demonstrated various therapeutic properties, but their low bioavailability limits their application (Wu et al., 2020).
Treatment of Lung Cancer
The application of natural phenolic compounds in the treatment of lung cancer, especially when combined with efficient drug delivery systems, shows promise (Muller et al., 2019).
Phenol Degradation in Water Treatment
Studies on the degradation of phenol in water treatment using certain bacteria have been conducted, providing insights into the genetic mechanisms and stability of these bacteria during the treatment process (Gu et al., 2021).
properties
IUPAC Name |
2-deuteriophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i4D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-QYKNYGDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol-d | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-methyl-N-[(1R)-2,2,2-trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl]propane-2-sulfinamide](/img/structure/B8082673.png)

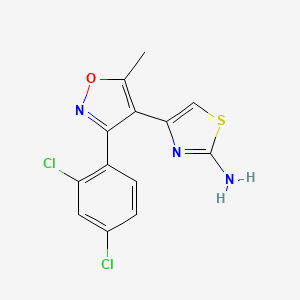
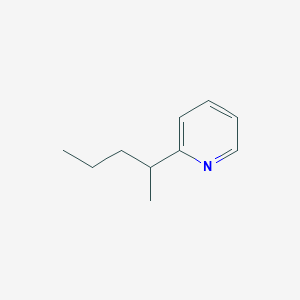

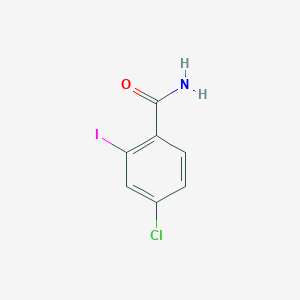
![tert-Butyl ((1H-benzo[d][1,2,3]triazol-1-yl)((tert-butoxycarbonyl)amino)methylene)carbamate](/img/structure/B8082720.png)
![[2-(3,4-Dimethoxyphenyl)-3-methoxy-3-oxopropyl]azanium;chloride](/img/structure/B8082727.png)



